Home > Products > Screening Compounds P52578 > 5-(4-Fluorophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
5-(4-Fluorophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine -

5-(4-Fluorophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-4225112
CAS Number:
Molecular Formula: C15H13FN4O
Molecular Weight: 284.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Potential Relevance to Research: While the specific compound is not discussed, triazolopyrimidines, as a class, are known to have diverse biological activities and are subjects of research in medicinal chemistry and drug discovery [, ]. They have shown potential as:
    • Adenosine Receptor Ligands: Triazolopyrimidine derivatives have been explored for their interactions with adenosine receptors, which are involved in various physiological processes [].
    • Anticancer Agents: Some organotin(IV) complexes with triazolopyrimidine ligands have demonstrated cytotoxic activity against cancer cell lines [].
Synthesis Analysis
  • General Synthesis of Triazolopyrimidines: Triazolopyrimidines can be synthesized using various methods, often involving cyclization reactions of pyrimidine derivatives with appropriate nitrogen-containing reagents [].
Chemical Reactions Analysis
  • Reactivity of Triazolopyrimidines: The reactivity of triazolopyrimidines depends on the substituents present on the rings. They can undergo various reactions, including electrophilic aromatic substitution, nucleophilic addition, and metal coordination [].
Mechanism of Action
  • Potential Mechanisms Based on Class: Depending on the specific target and biological activity, triazolopyrimidines may exert their effects through various mechanisms, such as:
    • Receptor Binding: They can act as agonists or antagonists of specific receptors, modulating downstream signaling pathways [].
  • Compound Description: SCH58261 (5-amino-7-(phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine) is an adenosine A2 receptor antagonist. []
  • Relevance: Although SCH58261 belongs to a different chemical class than 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, both compounds share a 2-furyl substituent and contain a pyrimidine ring within their structures. []
  • Compound Description: ZM241385 (4-(2-[7-amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazinyl-amino]ethyl)phenol) is a non-xanthine adenosine A2 receptor antagonist. []
  • Relevance: Like 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, ZM241385 contains a 2-furyl substituent and incorporates a triazole ring within its structure. []
  • Compound Description: MRS 1067 is a flavone derivative and functions as an A3 selective adenosine receptor antagonist. []
  • Relevance: The paper mentions MRS 1067 alongside other adenosine receptor antagonists, suggesting potential connections in structure-activity relationships with compounds like 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, despite belonging to different chemical classes. []
  • Compound Description: MRS 1097 is a 1,4-dihydropyridine derivative identified as an A3 selective adenosine receptor antagonist. []
  • Relevance: Similar to MRS 1067, the discussion of MRS 1097 alongside other adenosine receptor antagonists hints at potential structural or activity links with 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, even though they belong to different chemical classes. []
  • Compound Description: L-249313 is a triazolonaphthyridine derivative exhibiting A3 selective adenosine receptor antagonist properties. []
  • Relevance: The inclusion of L-249313 among various adenosine receptor antagonists suggests potential structure-activity relationships with compounds like 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, despite belonging to different chemical classes. []
  • Compound Description: L-268605 is a thiazolopyrimidine derivative acting as an A3 selective adenosine receptor antagonist. []
  • Relevance: The classification of L-268605 as a thiazolopyrimidine directly relates it to 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, highlighting a shared structural scaffold and suggesting potential similarities in their structure-activity relationships. []
  • Compound Description: Me3Sn(5tpO) is an organotin(IV) compound with 5HtpO = 4,5-dihydro-5-oxo-[1,2,4]triazolo-[1,5-a]pyrimidine. It showed no significant cytotoxic activity against the tested cancer cell lines. []
  • Relevance: Me3Sn(5tpO) shares the [, , ]triazolo-[1,5-a]pyrimidine core structure with 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine. []
  • Compound Description: n-Bu3Sn(5tpO) is an organotin(IV) compound with 5HtpO = 4,5-dihydro-5-oxo-[1,2,4]triazolo-[1,5-a]pyrimidine. It displayed potent cytotoxic activity against various human cancer cell lines with IC50 values in the submicromolar range. []
  • Relevance: n-Bu3Sn(5tpO), similar to 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, contains the [, , ]triazolo-[1,5-a]pyrimidine core structure. []
  • Compound Description: Me3Sn(mtpO) is another organotin(IV) compound with HmtpO = 4,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo-[1,5-a]pyrimidine, which showed no significant cytotoxic activity. []
  • Relevance: Me3Sn(mtpO) is structurally related to 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine due to the presence of the [, , ]triazolo-[1,5-a]pyrimidine core in its structure. []
  • Compound Description: n-Bu3Sn(mtpO) is an organotin(IV) compound where HmtpO stands for 4,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo-[1,5-a]pyrimidine. It exhibited potent cytotoxic activity against various human cancer cell lines, with IC50 values in the submicromolar range. []
  • Relevance: n-Bu3Sn(mtpO) is structurally related to 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine due to the shared [, , ]triazolo-[1,5-a]pyrimidine core structure. []
  • Compound Description: n-Bu3Sn(HtpO2) is an organotin(IV) derivative where H2tpO2 represents 4,5,6,7-tetrahydro-5,7- dioxo-[1,2,4]triazolo-[1,5-a]-pyrimidine. This compound exhibited significant cytotoxic activity against a range of human cancer cell lines, with IC50 values falling within the submicromolar range. []
  • Relevance: n-Bu3Sn(HtpO2), like 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, shares the [, , ]triazolo-[1,5-a]pyrimidine core structure. []
  • Compound Description: Ph3Sn(HtpO2) is an organotin(IV) derivative where H2tpO2 stands for 4,5,6,7-tetrahydro-5,7- dioxo-[1,2,4]triazolo-[1,5-a]-pyrimidine. It demonstrated potent cytotoxic activity against several human cancer cell lines, achieving IC50 values in the submicromolar range. []
  • Relevance: Ph3Sn(HtpO2) and 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine are structurally related through the presence of the [, , ]triazolo-[1,5-a]pyrimidine core. []

3-[methyl(1,2,3,4- tetrahydronaphthalen-2-yl)amino]pyrazine-2-carbonitrile

  • Compound Description: This compound was identified as a potential activator for GPR17 through a chemical screening assay. []
  • Relevance: Though structurally dissimilar to 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, its identification as a potential GPR17 activator could be relevant when considering potential interactions or effects on similar biological pathways. []

4-(4-fluorophenyl)-5-methyl-N-(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

  • Compound Description: This compound was identified as a potential activator for GPR17 through a chemical screening assay. []
  • Relevance: Although structurally different from 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, its identification as a potential GPR17 activator might indicate potential interactions or effects on related biological pathways, warranting further investigation. []
  • Compound Description: This compound emerged as a potential activator for GPR17 from a chemical screening assay. []
  • Relevance: Despite its structural differences from 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, its identification as a potential GPR17 activator suggests the possibility of interactions or effects on shared biological pathways. []
  • Compound Description: This compound was identified as a potential activator for GPR17 through a chemical screening assay. []
  • Relevance: Despite its distinct structure compared to 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, its identification as a potential GPR17 activator suggests a possible influence on related biological pathways, which could be of interest for further research. []

4-phenyl-1-[6-(pyrrolidin-1-yl)-9H-purin-9-yl]butan-2-ol

  • Compound Description: This compound was identified as a potential activator for GPR17 via a chemical screening assay. []
  • Relevance: While structurally dissimilar to 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, its recognition as a potential activator for GPR17 might imply potential interactions or effects within shared biological pathways, making it a point of interest for further investigation. []

2-(3-fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl}pyrrolidine

  • Compound Description: This compound was found to be a potential activator of GPR17 through a chemical screening assay. []
  • Relevance: Despite the structural differences from 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, the identification of this compound as a potential GPR17 activator hints at possible shared biological pathways or interactions, warranting further exploration. []
  • Compound Description: A chemical screening assay identified this compound as a potential activator for GPR17. []
  • Relevance: While structurally different from 5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine, its potential as a GPR17 activator, as suggested by the screening, indicates a possible influence on similar biological pathways and warrants further investigation for potential interactions. []

Properties

Product Name

5-(4-Fluorophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

5-(4-fluorophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C15H13FN4O

Molecular Weight

284.29 g/mol

InChI

InChI=1S/C15H13FN4O/c16-11-5-3-10(4-6-11)12-8-13(14-2-1-7-21-14)20-15(19-12)17-9-18-20/h1-7,9,12-13H,8H2,(H,17,18,19)

InChI Key

MRLNLYJELGMQKU-UHFFFAOYSA-N

SMILES

C1C(NC2=NC=NN2C1C3=CC=CO3)C4=CC=C(C=C4)F

Canonical SMILES

C1C(NC2=NC=NN2C1C3=CC=CO3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.